Ridaifen G -

Ridaifen G

Catalog Number: EVT-1595674
CAS Number:
Molecular Formula: C32H42N2O2
Molecular Weight: 486.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ridaifen G is a synthetic compound that acts as a potent anticancer agent, structurally related to tamoxifen. It was designed to target cancer cells more effectively than traditional therapies. Ridaifen G has demonstrated significant growth inhibitory activity against various cancer cell lines, indicating its potential as a therapeutic agent in oncology.

Source

Ridaifen G was synthesized by researchers from the Tokyo University of Science and Tokyo Denki University, who aimed to explore its mechanism of action and therapeutic potential. The compound is derived from modifications of the tamoxifen structure, which is well-known for its role in breast cancer treatment.

Classification

Ridaifen G is classified as an antineoplastic agent, specifically a tamoxifen analog. It functions by interacting with estrogen receptors and other cellular proteins, distinguishing itself from traditional tamoxifen through its unique mechanism of action.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ridaifen G involves several steps:

  1. Starting Materials: The synthesis begins with the preparation of various intermediates using specific reagents.
  2. Reagents: Key reagents include dicyclohexylcarbodiimide and 2-methyl-6-nitro benzoic anhydride, which facilitate dehydration condensation reactions.
  3. Reactions: The synthesis typically employs a series of condensation reactions to form the final product, with careful control of reaction conditions such as temperature and solvent choice.

The detailed synthetic pathway includes:

  • The initial formation of the core structure through coupling reactions.
  • Subsequent modifications to enhance solubility and bioactivity.
Molecular Structure Analysis

Structure and Data

The molecular structure of Ridaifen G includes a complex arrangement that allows for interaction with multiple biological targets. Its chemical formula is characterized by the presence of aromatic rings and functional groups that contribute to its pharmacological properties.

  • Molecular Formula: C23_{23}H27_{27}N3_{3}O
  • Molecular Weight: Approximately 375.48 g/mol
  • Structural Features: The compound contains a tamoxifen-like backbone with additional modifications that enhance its anticancer activity.
Chemical Reactions Analysis

Reactions and Technical Details

Ridaifen G undergoes various chemical reactions during its synthesis, including:

  1. Dehydration Condensation: This reaction is crucial for forming the core structure from simpler precursors.
  2. Coupling Reactions: These involve the formation of amide bonds between different functional groups, which are essential for building the final compound.
  3. Purification Techniques: After synthesis, Ridaifen G is purified using techniques like preparative thin-layer chromatography to ensure high purity for biological testing.
Mechanism of Action

Process and Data

Ridaifen G exhibits its anticancer effects through several mechanisms:

  1. Target Interaction: It has been identified to interact with proteins such as calmodulin, heterogeneous nuclear ribonucleoproteins A2/B1, and zinc finger protein 638, which are implicated in cancer cell growth and survival.
  2. Gene Expression Modulation: The compound alters gene expression profiles in susceptible cancer cell lines, leading to inhibited proliferation.
  3. Cell Cycle Arrest: Ridaifen G induces cell cycle arrest in cancer cells, preventing them from dividing and proliferating.

Studies have shown that Ridaifen G's mechanism differs from that of traditional tamoxifen, providing a unique approach to cancer therapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ridaifen G possesses several noteworthy physical and chemical properties:

  • Appearance: Typically appears as a yellow solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but poorly soluble in water.
  • Melting Point: Approximately 41°C.
  • Stability: Stable under normal laboratory conditions but sensitive to light.

These properties are critical for its formulation into therapeutic agents.

Applications

Scientific Uses

Ridaifen G has several potential applications in scientific research and medicine:

  1. Anticancer Therapy: As a promising candidate for treating various cancers due to its selective growth inhibitory effects.
  2. Research Tool: Utilized in studies investigating the molecular mechanisms underlying cancer cell behavior.
  3. Drug Development: Serves as a lead compound for developing new anticancer drugs that may overcome resistance seen with existing therapies.
Introduction to Ridaifen G: Historical Context, Development, and Rationale

Evolution of Tamoxifen Derivatives in Anticancer Drug Discovery

Tamoxifen, first approved in the 1970s, revolutionized estrogen receptor (ER)-positive breast cancer treatment by competitively inhibiting estrogen binding [1] [7]. However, its limitations—including intrinsic/extrinsic drug resistance and tissue-specific ER-mediated adverse effects—prompted the search for structurally modified analogs with improved efficacy and novel mechanisms [5] [7]. This led to the development of Ridaifen (RID) compounds, a class of pseudo-symmetrical tamoxifen derivatives designed to minimize ER dependence while enhancing cytotoxicity [7] [9]. Among 48 synthesized RIDs, approximately 40 exhibited superior growth-inhibitory activity compared to tamoxifen across diverse cancer cell lines, as evaluated using the JFCR39 panel (a comprehensive system of 39 human cancer cell lines) [7]. Ridaifen G (RID-G) emerged as a standout candidate due to its potent activity against both ER-positive and ER-negative malignancies, suggesting a mechanism distinct from classical ER blockade [1] [9].

Table 1: Evolution of Tamoxifen Derivatives

CompoundStructural FeaturesKey LimitationsImprovements in RID Analogs
TamoxifenTriphenylethylene backboneER-dependent resistance; tissue-specific toxicityReduced ER affinity; broader cytotoxicity
1st-Gen RIDs (e.g., RID-B)Asymmetrical amine side chainsResidual ER bindingEnhanced DNA binding; caspase activation
RID-GSymmetrical dialkyl chains; optimized aminesUnder investigationER-independent multi-target engagement

Structural and Functional Rationale for Ridaifen G Design

Ridaifen G (C~32~H~42~N~2~O~2~) features critical structural innovations that underpin its biological activity [4] [7] [9]:

  • Symmetrical Scaffold: Unlike tamoxifen’s triphenylethylene backbone, RID-G incorporates a central ethylenic bond with identical dialkyl chains (≥C3 groups) at the C-2 position. This symmetry reduces conformational flexibility, potentially enhancing target binding specificity [7] [9].
  • Aminoalkoxyphenyl Moieties: The C-1 position is modified with pyrrolidine-terminated alkoxy chains. These groups are essential for potency, as demonstrated in structure-activity relationship (SAR) studies where alterations diminished growth inhibition in JFCR39 assays [7].
  • ER Affinity Ablation: Competitive binding assays confirmed RID-G’s loss of ERα binding—a deliberate design outcome to circumvent estrogenic side effects. This contrasts with earlier RIDs (e.g., RID-B), which retained partial ER affinity [7] [9].

These modifications enable direct interactions with non-ER biomolecules. For example, RID-B (a structural precursor) binds DNA duplexes, inducing caspase-3-mediated apoptosis and DNA fragmentation in hepatoma cells [9]. RID-G’s design amplifies such ER-independent mechanisms while minimizing off-target liabilities.

Emergence of Ridaifen G as a Multi-Target Therapeutic Candidate

Ridaifen G exemplifies the multi-target directed ligand (MTDL) paradigm in oncology, which aims to overcome monotherapy resistance by simultaneously modulating multiple cancer-relevant pathways [2] [6]. Key evidence supporting RID-G’s MTDL status includes:- Target Identification via Chemical Genetics: A phage display screen coupled with gene expression profiling identified three primary cellular targets of RID-G:1. Calmodulin (CaM): Regulates calcium-dependent signaling cascades implicated in cell proliferation.2. Heterogeneous Nuclear Ribonucleoprotein A2/B1 (hnRNP A2/B1): Influences mRNA splicing and telomere maintenance.3. Zinc Finger Protein 638 (ZNF638): Modulates transcriptional responses to stress [1].- Synergistic Target Co-Regulation: Cell lines sensitive to RID-G exhibit correlated expression profiles of these target genes, suggesting combinatorial inhibition disrupts survival pathways more effectively than single-target agents [1].- Advantages over Combination Therapy: As a single-entity MTDL, RID-G circumvents pharmacokinetic challenges of drug cocktails (e.g., variable absorption, drug-drug interactions) and simplifies clinical translation [2] [6].

Table 2: Multi-Target Profile of Ridaifen G

Target ProteinBiological Role in CancerBinding MechanismFunctional Outcome
Calmodulin (CaM)Calcium-mediated proliferation signalingDirect associationCell cycle arrest
hnRNP A2/B1mRNA processing; telomere stabilizationCompetitive inhibitionDysregulated DNA repair; apoptosis
Zinc Finger Protein 638 (ZNF638)Stress-response transcriptionAllosteric modulationImpaired survival signaling

The development of RID-G aligns with broader trends in anticancer drug discovery, where MTDLs like kinase inhibitors and epigenetic modulators address tumor heterogeneity and adaptive resistance [2] [6]. Its unique target portfolio positions RID-G as a next-generation agent warranting further preclinical validation.

Properties

Product Name

Ridaifen G

IUPAC Name

3-[4-[1-[4-[3-(dimethylamino)propoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-N,N-dimethylpropan-1-amine

Molecular Formula

C32H42N2O2

Molecular Weight

486.7 g/mol

InChI

InChI=1S/C32H42N2O2/c1-6-31(26-12-8-7-9-13-26)32(27-14-18-29(19-15-27)35-24-10-22-33(2)3)28-16-20-30(21-17-28)36-25-11-23-34(4)5/h7-9,12-21H,6,10-11,22-25H2,1-5H3

InChI Key

RQSWTHUUSLNSOI-UHFFFAOYSA-N

Synonyms

ridaifen G

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCCN(C)C)C2=CC=C(C=C2)OCCCN(C)C)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.